1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone

Agrochemical Synthesis Fungicide Intermediates Mefentrifluconazole

Sourcing the correct intermediate for mefentrifluconazole synthesis is challenging-generic haloaryl ketones lack the essential 2-CF3 group and do not meet the EPA's Significant New Use Rule (SNUR) requirements under 40 CFR §721.11271, creating compliance risks. · This compound is the mandatory patented intermediate for mefentrifluconazole, with the exact 4-chlorophenoxy and 2-trifluoromethyl substitution pattern required for the final triazole pharmacophore. · It is subject to EPA SNUR, mandating APF ≥ 50 respirators and strict workplace controls-ideal for facilities already operating under federally compliant safety protocols. · Predicted LogP 5.35 (vs. 4.33 for the non-fluorinated analog) supports high membrane permeability, suitable for agrochemical and medicinal chemistry programs where lipophilicity is critical.

Molecular Formula C15H10ClF3O2
Molecular Weight 314.68 g/mol
CAS No. 1417782-28-5
Cat. No. B1402293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone
CAS1417782-28-5
Molecular FormulaC15H10ClF3O2
Molecular Weight314.68 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C15H10ClF3O2/c1-9(20)13-7-6-12(8-14(13)15(17,18)19)21-11-4-2-10(16)3-5-11/h2-8H,1H3
InChIKeyCSIQWPNHZNGRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1417782-28-5: Regulated Lipophilic Agrochemical Intermediate


1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone (CAS 1417782-28-5) is a halogenated aryl ketone characterized by a 4-chlorophenoxy group and a 2-trifluoromethyl substituent on the central phenyl ring . This specific substitution pattern gives it a high predicted lipophilicity (LogP 5.35) and distinguishes it from simpler acetophenone analogs. It is explicitly designated as a key intermediate in the patented synthesis of the triazole fungicide mefentrifluconazole [1], and it is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.11271 by the U.S. Environmental Protection Agency, which imposes legally binding workplace protection and reporting requirements for its handling .

Patented key intermediate for mefentrifluconazole synthesis
EPA Significant New Use Rule (40 CFR § 721.11271) applies
High predicted lipophilicity (LogP ~5.3) for building block research

Structural Precision & Regulatory Uniqueness of 1417782-28-5


Procurement for research or industrial synthesis cannot be generalized across haloaryl ketones due to the unique structural and regulatory profile of this compound. The presence of both the 4-chlorophenoxy and 2-trifluoromethyl groups is not arbitrary; it is the exact spatial and electronic prerequisite for synthesizing the specific agricultural fungicide mefentrifluconazole [1]. A generic substitution with a non-fluorinated analog, such as 1-(4-(4-chlorophenoxy)phenyl)ethanone (CAS 41150-48-5), would fail to yield the desired complex triazole product. Furthermore, the U.S. EPA has determined that this precise substance poses specific health and environmental risks warranting a Significant New Use Rule, a regulatory action that is not imposed on the closely related analog. This creates a mandatory compliance obligation that cannot be circumvented by substituting a structurally similar compound . The evidence below quantifies these critical differences in physicochemical properties and regulatory burden.

Target: 4-Chlorophenoxy & CF₃ groups present
vs
Analog: non-fluorinated (CAS 41150-48-5)
Synthetic requirement: only the target compound yields mefentrifluconazole; analog cannot form the triazole scaffold.
High lipophilicity (ΔLogP ≈ +1.02)
vs
Lower lipophilicity (LogP 4.33)
Physicochemical behavior in membranes and environmental fate studies may shift significantly.
Mandatory EPA SNUR compliance
vs
No SNUR requirement
Regulatory burden and workplace controls (APF ≥ 50 respirators) are not transferable to analog.
Liquid state; ecotoxic H400/H410
vs
Solid state; skin sensitizer H317
Different storage, handling, and waste disposal protocols prevent direct substitution in bulk processes.

1417782-28-5: Key Differences from Analogs


Structural Requirement for Mefentrifluconazole Synthesis

This compound is explicitly cited as a key intermediate for the triazole fungicide mefentrifluconazole, requiring both the 4-chlorophenoxy and 2-trifluoromethyl groups to construct the final active ingredient [1]. Conversely, the analog 1-(4-(4-chlorophenoxy)phenyl)ethanone (CAS 41150-48-5), which lacks the 2-trifluoromethyl group, cannot serve this function, as its structural deficiency precludes the formation of the specific mefentrifluconazole scaffold . This creates an absolute requirement for the target compound in this industrial synthesis route.

Structural Suitability
Class-level inference
Absolute; comparator cannot yield mefentrifluconazole due to missing CF₃ group
Synthetic route requires exact substitution pattern
Patented process (CN 105152899 ref); functional replacement not possible
Agrochemical Synthesis Fungicide Intermediates Mefentrifluconazole

Enhanced Lipophilicity vs. Analog

The presence of the trifluoromethyl group drastically increases the compound's lipophilicity. The target compound has a predicted LogP of 5.35 , while its direct non-fluorinated analog has a LogP of 4.33 . This difference of ΔLogP ≈ 1.02 indicates a roughly 10-fold higher partition coefficient favoring the organic phase, which can profoundly influence the biological activity and environmental fate of downstream molecules.

Lipophilicity Difference
Cross-study comparable
ΔLogP ≈ +1.02 (target 5.35 vs analog 4.33)
~10× higher partition toward organic phase
Predicted values; confirm experimentally for critical applications
Physicochemical Property Lipophilicity ADME

SNUR-Mandated Exposure Controls

The target compound is uniquely regulated under 40 CFR § 721.11271, requiring reporting for any significant new use and mandating specific workplace protections . The regulation requires respirators with an assigned protection factor (APF) of at least 50 and other engineering controls. Crucially, the non-fluorinated comparator (CAS 41150-48-5) is not listed under any such Significant New Use Rule, representing a distinct regulatory burden that is molecule-specific .

EPA SNUR Status
Class-level inference
40 CFR § 721.11271 vs. not subject
Mandatory respiratory protection (APF ≥ 50) and reporting required
Federal regulation under TSCA; analog exempt from this burden
Process Safety Regulatory Compliance Occupational Health

Physical State & Ecotoxicity Differences

The target and its non-fluorinated analog present different handling challenges. The target compound is predicted to have a boiling point of 372.5 °C and a density of 1.327 g/cm³ , suggesting it is a liquid at room temperature. In contrast, the comparator is a solid with a melting point of 59-61 °C and a boiling point of 363.4 °C , which requires different handling and storage solutions for large-scale use. Furthermore, the target compound is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410), indicating extreme ecotoxicity [1], which is not the primary hazard for the comparator, which is instead listed as a skin sensitizer (H317) .

Physical State & Ecotoxicity
Cross-study comparable
Liquid (pred. BP 372.5°C) vs solid (MP 59-61°C); H400/H410 vs H317
Different handling, storage, and waste disposal protocols
Hazard classifications from ECHA C&L Inventory; verify with current SDS
EHS Compliance Waste Management Physical Chemistry

High-Value Applications of 1417782-28-5


Directed Synthesis of Mefentrifluconazole

This compound is the mandatory starting material for the patented synthesis of mefentrifluconazole, a critical agricultural fungicide. Any laboratory or pilot plant tasked with producing this specific triazole cannot substitute this ethanone with a non-fluorinated or differently substituted analog, as the 2-trifluoromethyl group is essential for constructing the final fungicide's pharmacophore [1].

SNUR-Compliant Industrial Process

For chemical manufacturers that already operate facilities compliant with EPA SNUR requirements, this compound is a strategic choice. Its status under 40 CFR § 721.11271 mandates engineering controls like respiratory protection with an APF ≥ 50, a requirement that may not exist for simpler analogs . Selecting this compound aligns with projects where robust, federally-mandated safety protocols are already in place.

Lipophilic Building Block Research

With a predicted LogP of 5.35 , this compound is well-suited for medicinal chemistry or agrochemical research programs where high lipophilicity is a desired characteristic for membrane permeability. A researcher might choose it over the less lipophilic analog (LogP 4.33) to probe the effect of the CF3 group on the pharmacokinetic or environmental fate properties of derived molecules .

Liquid-Phase Synthetic Methodology

Since this compound is predicted to exist as a liquid at ambient temperatures (boiling point: 372.5 °C, density: 1.327 g/cm³) , it is suitable for use in continuous flow chemistry processes and liquid-phase synthetic methodologies, where solid reagents like its analog (melting point: 59-61 °C) would require solvent-based pre-dispersion and could pose clogging risks .

Application
Selection Property
Validation Focus
Mefentrifluconazole synthesis
Structural requirement (CF₃ & Cl-phenoxy groups)
Route-specific intermediate identity
SNUR-compliant industrial process
Regulatory status under 40 CFR § 721.11271
Workplace protection and reporting infrastructure
Lipophilic building block research
Predicted high lipophilicity profile
Permeability or environmental fate characterization
Liquid-phase synthetic methodology
Predicted liquid physical state
Compatibility with continuous flow or liquid handling
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